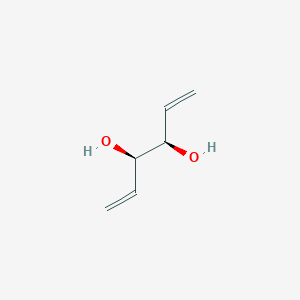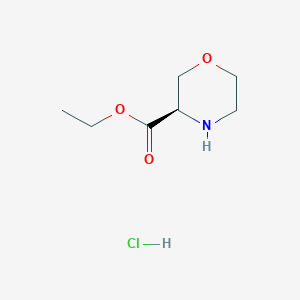![molecular formula C7H8N4 B11924214 Pyrazolo[1,5-a]pyridine-3,5-diamine CAS No. 340961-91-3](/img/structure/B11924214.png)
Pyrazolo[1,5-a]pyridine-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyridine-3,5-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyridine-3,5-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-diaminopyridine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine-3,5-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, Pyrazolo[1,5-a]pyridine-3,5-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound derivatives are explored for their potential anticancer, anti-inflammatory, and antimicrobial activities. The compound’s ability to modulate biological pathways is of particular interest in the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence or conductivity. Its versatility makes it valuable in various applications, from pharmaceuticals to materials science.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridine-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another fused ring system with different ring fusion positions.
Pyrazolo[1,5-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
Uniqueness
Pyrazolo[1,5-a]pyridine-3,5-diamine is unique due to its specific ring fusion and the presence of two amino groups at positions 3 and 5. This structural arrangement allows for unique interactions with biological targets and offers distinct chemical reactivity compared to its analogs.
Properties
CAS No. |
340961-91-3 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-3,5-diamine |
InChI |
InChI=1S/C7H8N4/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H,8-9H2 |
InChI Key |
DIMNHIMUPFMCQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)




![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)

![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)

![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)



